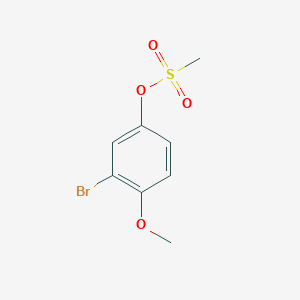

3-Bromo-4-methoxyphenyl methanesulfonate

Overview

Description

3-Bromo-4-methoxyphenyl methanesulfonate: is an organic compound with the molecular formula C8H9BrO4S and a molecular weight of 281.12 g/mol . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group, and the aromatic ring is substituted with bromine and methoxy groups. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-4-methoxyphenyl methanesulfonate typically involves the following steps:

Bromination: The starting material, 4-methoxyphenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide to yield 3-bromo-4-methoxyphenol.

Methanesulfonation: The 3-bromo-4-methoxyphenol is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-4-methoxyphenyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are used under basic conditions.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, amines, or thioethers.

Cross-Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

3-Bromo-4-methoxyphenyl methanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyphenyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile. The bromine atom on the aromatic ring also makes the compound reactive in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

4-Methoxyphenyl methanesulfonate: Lacks the bromine substituent, making it less reactive in cross-coupling reactions.

3-Bromo-4-hydroxyphenyl methanesulfonate: Has a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

3-Bromo-4-methoxyphenyl methylsulfonate: Similar structure but with a different sulfonate group, leading to variations in reactivity and applications.

Uniqueness:

3-Bromo-4-methoxyphenyl methanesulfonate is unique due to the combination of the bromine and methanesulfonate groups, which provide distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a useful tool in various chemical reactions.

Biological Activity

3-Bromo-4-methoxyphenyl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity, synthesizing data from various studies to highlight its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

This compound possesses a unique structure that includes a bromine atom and a methoxy group on the phenyl ring, which are crucial for its biological activity. The sulfonate group enhances solubility and reactivity, making it a suitable candidate for drug development.

The biological activity of this compound primarily involves its interaction with cellular targets such as tubulin. Studies have shown that similar compounds can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism is thought to involve:

- Tubulin Binding : Compounds with bromine and methoxy substitutions have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest .

- Gene Expression Modulation : Treatment with sulfonate derivatives has been observed to alter the expression of genes associated with cell metabolism and apoptosis, further supporting their role as anticancer agents .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against various human tumor cell lines. The following table summarizes key findings from recent studies:

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies indicate that it exhibits moderate activity against several bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still limited.

Case Studies

- Study on Tubulin Inhibition : A series of experiments demonstrated that compounds structurally related to this compound significantly inhibited tubulin polymerization in vitro. This study confirmed that the presence of bromine and methoxy groups was essential for enhancing binding affinity to tubulin .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to increased populations of cells arrested in the G2/M phase across multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent targeting mitotic processes .

Properties

IUPAC Name |

(3-bromo-4-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)13-14(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYUXDVBQAPOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OS(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650102 | |

| Record name | 3-Bromo-4-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-46-4 | |

| Record name | Phenol, 3-bromo-4-methoxy-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.